molecular formula C21H20N2O5S B4578518 methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate

methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate

Cat. No. B4578518
M. Wt: 412.5 g/mol
InChI Key: GNCSHJNGLDKLFM-VDZUBFLMSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidin-4-one derivatives, which share structural similarities with the compound of interest, involves cyclocondensation reactions, utilizing starting materials such as aroylthioureas and dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature. This process yields imidazolidinone derivatives in excellent yields, characterized by various spectroscopic techniques including X-ray crystallography for structural confirmation (Sher Ali et al., 2012). Other synthesis approaches involve condensation reactions of furfural or thiophene derivatives under specific conditions to obtain furfuryl- and thiophenylimidazoles, indicating a versatile methodology for incorporating diverse functional groups into the imidazolidinone framework (E. Vlasova et al., 2010).

Molecular Structure Analysis

The molecular structure of related imidazolidinone compounds has been determined through spectroscopic methods and X-ray crystallography, revealing detailed insights into their geometrical configuration, intermolecular interactions, and stability. Computational studies, including density functional theory (DFT) and time-dependent DFT, offer profound understanding of structural, spectroscopic, and electronic properties, aiding in the exploration of molecular behaviors and potential functionalities (N. Khelloul et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving imidazolidinone derivatives encompass a wide range of transformations, including electrophilic substitution reactions such as acylation, bromination, nitration, and sulfonation. These reactions expand the functional diversity and potential reactivity of the imidazolidinone scaffold, enabling the design of molecules with tailored properties for specific applications (E. Vlasova et al., 2010).

Physical Properties Analysis

Investigations into the physical properties of imidazolidinone derivatives and related compounds focus on their crystalline structure, stability, and intermolecular interactions as revealed by X-ray diffraction and 3D Hirshfeld surface analysis. These studies provide valuable information on the solid-state behavior and potential material applications of these compounds (S. Yahiaoui et al., 2019).

Chemical Properties Analysis

The chemical properties of imidazolidinone derivatives are characterized by their reactivity towards various chemical reagents, demonstrating a range of chemical behaviors including nucleophilic and electrophilic reactions. These properties are crucial for understanding the reactivity pattern of the molecules and for designing new compounds with desired chemical functionalities (A. Nasser et al., 2010).

Scientific Research Applications

Synthesis and Antimicrobial Activity of 2-Thioxo-imidazolidin-4-one Derivatives

A study by Nasser et al. (2010) focused on the synthesis of 2-thioxo-imidazolidin-4-one derivatives and their antimicrobial activity against various bacterial and fungal organisms. The compounds were synthesized using cyclization methods and tested for effectiveness against different microbial strains. This research highlights the potential use of such compounds in developing new antimicrobial agents (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).

Aldose Reductase Inhibitors for Diabetic Complications

Ali et al. (2012) synthesized and evaluated a series of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The study demonstrated potent inhibitory effects of certain derivatives, suggesting their potential as therapeutic agents for managing diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Synthesis and Antimicrobial Activities of Thiazoles and Fused Derivatives

Wardkhan et al. (2008) investigated the synthesis of 2-ethoxy carbonyl methylene thiazol-4-one and its derivatives. These compounds were tested for their antimicrobial properties against various bacterial and fungal strains, showing potential for the development of new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Imidazolidine Derivatives in Chemical Reactions

Bremanis et al. (1987) studied the reaction of (2,2-dimethylhydrazino)succinic acid ester with isothiocyanates, forming various imidazolidine derivatives. These compounds were analyzed for their structural properties and potential applications in chemical synthesis (Bremanis, Ķemme, Kalvin'sh, Liepin'sh, Lukevits, & Bleidelis, 1987).

properties

IUPAC Name

methyl 2-[(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-3-27-17-11-9-15(10-12-17)23-20(25)18(8-4-6-16-7-5-13-28-16)22(21(23)29)14-19(24)26-2/h4-13H,3,14H2,1-2H3/b6-4+,18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCSHJNGLDKLFM-VDZUBFLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)N(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/N(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 5
methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate

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